molecular formula C23H20FN3O6 B12088975 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine

1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine

Cat. No.: B12088975
M. Wt: 453.4 g/mol
InChI Key: XIUZJSGFBJFTNU-UHFFFAOYSA-N
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Description

1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is a synthetic nucleoside analogue. This compound is characterized by the presence of a fluorine atom at the 2’ position of the arabinofuranose sugar and benzoyl groups at the 3’ and 5’ positions. It is primarily used in the field of medicinal chemistry for its potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine typically involves multiple steps. One common method starts with the fluorination of a suitable sugar precursor, such as 2-deoxy-2-fluoro-D-arabinofuranose. This is followed by the protection of hydroxyl groups using benzoyl chloride to form the dibenzoyl derivative. The final step involves the glycosylation of the protected sugar with cytosine under acidic conditions to yield the desired nucleoside .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine undergoes several types of chemical reactions:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.

    Hydrolysis: The benzoyl protecting groups can be removed under basic or acidic conditions to yield the free nucleoside.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.

    Biology: Studied for its interactions with enzymes involved in DNA synthesis and repair.

    Medicine: Investigated for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves its incorporation into DNA or RNA chains during replication. The presence of the fluorine atom at the 2’ position disrupts the normal hydrogen bonding and base pairing, leading to chain termination. This inhibits the replication of viral genomes or the proliferation of cancer cells. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are crucial for nucleic acid synthesis .

Comparison with Similar Compounds

  • 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
  • 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine
  • 2’-Deoxy-2’-fluoro-4’-azido-5-fluorouridine

Uniqueness: 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is unique due to the presence of benzoyl protecting groups at the 3’ and 5’ positions, which enhance its stability and facilitate its incorporation into nucleic acids. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities.

Properties

Molecular Formula

C23H20FN3O6

Molecular Weight

453.4 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H20FN3O6/c24-18-19(33-22(29)15-9-5-2-6-10-15)16(13-31-21(28)14-7-3-1-4-8-14)32-20(18)27-12-11-17(25)26-23(27)30/h1-12,16,18-20H,13H2,(H2,25,26,30)

InChI Key

XIUZJSGFBJFTNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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